molecular formula C21H18N4O3 B11595806 (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide

Cat. No.: B11595806
M. Wt: 374.4 g/mol
InChI Key: AZUABUIHRRLFOB-NTCAYCPXSA-N
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Description

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide typically involves multi-step organic reactions. The starting materials often include 4-ethylphenol, pyrido[1,2-a]pyrimidine derivatives, and cyanoacrylamide. The key steps in the synthesis may involve:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethylphenoxy group: This step may involve etherification reactions.

    Formation of the cyanoacrylamide moiety: This can be achieved through condensation reactions involving cyanoacetic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or pyrido[1,2-a]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of enzyme activity: By binding to the active site of an enzyme, the compound can prevent substrate binding and subsequent catalysis.

    Modulation of receptor activity: By binding to a receptor, the compound can either activate or inhibit the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide
  • (2E)-2-cyano-3-[2-(4-phenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide

Uniqueness

The uniqueness of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(4-ethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide

InChI

InChI=1S/C21H18N4O3/c1-3-14-7-9-16(10-8-14)28-20-17(12-15(13-22)19(26)23-2)21(27)25-11-5-4-6-18(25)24-20/h4-12H,3H2,1-2H3,(H,23,26)/b15-12+

InChI Key

AZUABUIHRRLFOB-NTCAYCPXSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC

Origin of Product

United States

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